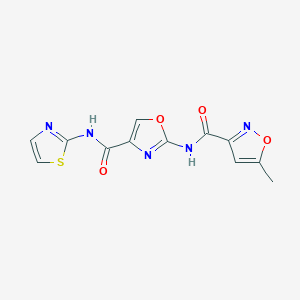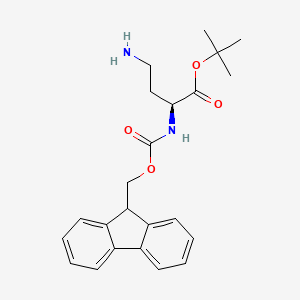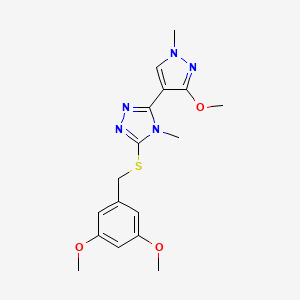
3-(5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a useful research compound. Its molecular formula is C20H19FN4S and its molecular weight is 366.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes: The synthesis of 3-(5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole generally involves multi-step reactions. Typical starting materials include indole and triazole derivatives, which undergo nucleophilic substitution reactions, often followed by coupling reactions to introduce the fluorophenyl group and butylthio side chain.
Reaction Conditions: These synthetic processes often require controlled temperature conditions, the use of solvents like dimethylformamide or dichloromethane, and catalysts such as palladium or copper complexes.
Industrial Production Methods: Industrial synthesis may employ more efficient catalytic processes and optimized reaction conditions to ensure scalability and cost-effectiveness. High-pressure reactors and continuous flow systems are commonly used in such large-scale productions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The sulfur-containing butylthio group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions could target the triazole ring, potentially leading to ring opening under specific conditions.
Substitution: The fluorophenyl ring is a target for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidants like hydrogen peroxide, reductants such as lithium aluminium hydride, and nucleophiles for substitution reactions.
Major Products Formed: Major products depend on the specific reaction conditions, such as sulfoxide derivatives from oxidation and substituted phenyl derivatives from nucleophilic substitution.
Scientific Research Applications: The compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for more complex molecules, studying reaction mechanisms, and developing new synthetic methods.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of specialty chemicals and materials, such as advanced polymers and coatings.
Mechanism of Action: The compound's biological activity is primarily due to its interaction with various molecular targets, including enzymes and receptors. The triazole ring and fluorophenyl group are particularly important in these interactions, influencing the compound's binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4-(4-fluorophenyl)-1H-1,2,3-triazole
3-(butylthio)-1H-indole
5-(4-fluorophenyl)-4H-1,2,4-triazole
Uniqueness: What sets 3-(5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole apart is the specific combination of the triazole and indole moieties along with the butylthio group. This unique structure offers a distinct set of properties and reactivity profiles, making it a valuable compound for research and application across various scientific fields.
Propriétés
IUPAC Name |
3-[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4S/c1-2-3-12-26-20-24-23-19(25(20)15-10-8-14(21)9-11-15)17-13-22-18-7-5-4-6-16(17)18/h4-11,13,22H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNIKVKMDVSHFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2842956.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2842959.png)
![N'-(2-chlorophenyl)-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2842960.png)
![2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2842962.png)

![N-[(4-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2842964.png)


![[1-(Hydroxymethyl)cyclopent-2-en-1-yl] methanesulfonate](/img/structure/B2842970.png)

![3-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2842972.png)
